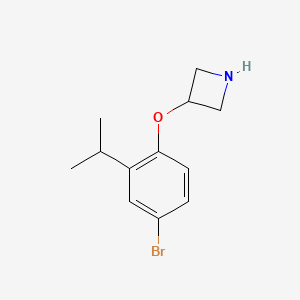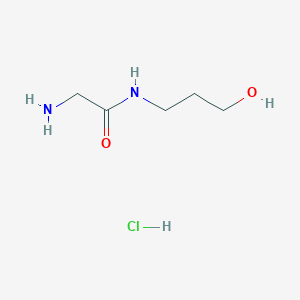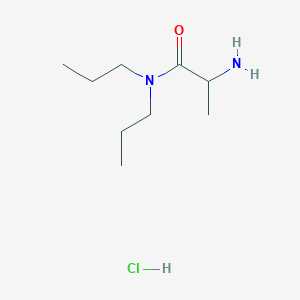![molecular formula C17H27BrClNO B1525273 3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220029-49-1](/img/structure/B1525273.png)
3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride
Vue d'ensemble
Description
3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride (3-{2-[2-Br-4-(s-Bu)PhO]-Et}PiperHCl) is an organic compound that is used in a variety of scientific research applications. It is a chiral molecule with a piperidine ring and a sec-butyl phenoxy group, and is often used as a chiral ligand in asymmetric synthesis. It is also used in the synthesis of other compounds, such as peptides, amines, and carboxylic acids.
Applications De Recherche Scientifique
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard. Its precise molecular structure and properties allow for accurate calibration and validation of analytical methods in drug development .
Material Science
In material science, the compound’s unique chemical properties can be harnessed to synthesize new polymeric materials. These materials could potentially have applications in creating novel coatings or adhesives with specific desired characteristics .
Environmental Science
The brominated phenol moiety within the compound’s structure suggests potential use in environmental science research. It could be involved in studies related to the degradation of environmental pollutants or the synthesis of compounds designed to break down harmful chemicals .
Biochemistry
Biochemists may explore this compound for its potential interactions with biological molecules. It could serve as a probe to study binding affinities or as a building block for more complex biochemical compounds .
Pharmacology
In pharmacology, “3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride” might be investigated for its therapeutic potential. Its structure could be modified to enhance its pharmacokinetic and pharmacodynamic profiles for drug development purposes .
Chemical Synthesis
The compound is likely to be used in chemical synthesis research, particularly in reactions involving nucleophilic substitution or as a precursor for synthesizing other complex organic molecules .
Analytical Chemistry
Analytical chemists may use this compound as a standard in chromatography and mass spectrometry to identify or quantify similar compounds in complex mixtures .
Agriculture
While specific applications in agriculture are not directly indicated, the compound’s properties could be studied for the development of new agrochemicals or as a model for understanding the behavior of similar compounds in agricultural settings .
Propriétés
IUPAC Name |
3-[2-(2-bromo-4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-3-13(2)15-6-7-17(16(18)11-15)20-10-8-14-5-4-9-19-12-14;/h6-7,11,13-14,19H,3-5,8-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIAATSYSMOLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)

![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)








![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)